Cas no 875-51-4 (4-Bromo-2-nitroaniline)

4-Bromo-2-nitroaniline structure
4-Bromo-2-nitroaniline structure
4-Bromo-2-nitroaniline
875-51-4
C6H5BrN2O2
217.020100355148
MFCD00041312
40156
24883888

4-Bromo-2-nitroaniline Properties

Names and Identifiers

    • 4-Bromo-2-nitroaniline
    • Benzenamine, 4-bromo-2-nitro-
    • 1-amino-4-bromo-2-nitrobenzene
    • 2-Nitro-4-bromoaniline
    • 4-bromo-2-nitro-aniline
    • 4-bromo-2-nitrobenzenamine
    • 4-Bromo-2-nitrobenzeneamine
    • 4-bromo-2-nitrooaniline
    • 4-Bromo-2-nitro-phenylamine
    • 4-Bromo-o-nitroaniline
    • Aniline,4-bromo-2-nitro
    • Benzenamine,4-bromo-2-nitro
    • p-bromonitroaniline
    • p-Bromo-o-nitroaniline
    • Aniline, 4-bromo-2-nitro-
    • 2-nitro-4-Bromo Aniline
    • 4-bromo-2-nitrophenylamine
    • ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • PubChem3817
    • 4bromo-2-nitroaniline
    • 4-bromo-6-nitroanili
    • 4-Bromo-2-nitrobenzenamine (ACI)
    • Aniline, 4-bromo-2-nitro- (6CI, 7CI, 8CI)
    • (4-Bromo-2-nitrophenyl)amine
    • NSC 10069
    • NSC 37396
    • 4-bromo-6-nitroaniline
    • AC-2761
    • CS-W007476
    • SCHEMBL120973
    • NSC10069
    • DTXSID0061248
    • 4-Bromo-2-nitroaniline, 97%
    • BRN 2210198
    • EN300-36305
    • DTXCID1048590
    • BCP26964
    • STL356468
    • 3-12-00-01670 (Beilstein Handbook Reference)
    • B3033
    • AI3-15013
    • VU0549288-1
    • BP-12740
    • SY002837
    • 875-51-4
    • AKOS002320032
    • AS-0017
    • Z351479760
    • F9995-0098
    • NSC-10069
    • NSC37396
    • AC-907/25005375
    • 4-bromo-2-nitro aniline
    • SCHEMBL13049948
    • 4-Bromo-2-nitro-N-phenylamine
    • NSC-37396
    • MFCD00041312
    • W-203995
    • +Expand
    • MFCD00041312
    • ZCWBZRBJSPWUPG-UHFFFAOYSA-N
    • 1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
    • [O-][N+](C1C(N)=CC=C(Br)C=1)=O
    • 2210198

Computed Properties

  • 215.95344g/mol
  • 0
  • 1.9
  • 1
  • 3
  • 0
  • 215.95344g/mol
  • 215.95344g/mol
  • 71.8Ų
  • 11
  • 159
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 3.04390
  • 71.84000
  • 1.5150 (estimate)
  • 308.7 °C at 760 mmHg
  • 110.0 to 114.0 deg-C
  • 140.5℃
  • Not determined
  • Not determined
  • 1.7917 (rough estimate)

4-Bromo-2-nitroaniline Security Information

  • GHS07 GHS07
  • BW9370000
  • 3
  • S26-S36/37/39
  • R20/21/22; R36/37/38
  • Xn Xn
  • NONH for all modes of transport
  • H302,H315,H317,H319,H335
  • P261,P280,P305+P351+P338
  • warning
  • Store at room temperature
  • 22-36/37/38-43
  • Warning
  • Yes
  • IRRITANT, IRRITANT-HARMFUL

4-Bromo-2-nitroaniline Customs Data

  • 2921420090
  • China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Bromo-2-nitroaniline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003LE2-1g
4-Bromo-2-Nitroaniline
875-51-4 98%
1g
$4.00 2024-04-20
A2B Chem LLC
AB66890-1g
4-Bromo-2-nitroaniline
875-51-4 98%
1g
$4.00 2024-04-19
abcr
AB206036-25 g
4-Bromo-2-nitroaniline, 98%; .
875-51-4 98%
25 g
€67.50 2023-07-20
Alichem
A013025858-1000g
4-Bromo-2-nitroaniline
875-51-4 98%
1000g
$214.79 2023-08-31
Apollo Scientific
OR3065-100g
4-Bromo-2-nitroaniline
875-51-4
100g
£32.00 2024-05-25
Chemenu
CM105326-1000g
4-bromo-2-nitroaniline
875-51-4 95%+
1000g
$*** 2023-05-29
Enamine
EN300-36305-0.05g
4-bromo-2-nitroaniline
875-51-4 95%
0.05g
$19.0 2023-07-05
Key Organics Ltd
AS-0017-25G
4-bromo-2-nitroaniline
875-51-4 >95%
25g
£968.00 2023-09-08
Life Chemicals
F9995-0098-0.25g
4-bromo-2-nitroaniline
875-51-4 95%+
0.25g
$18.0 2023-09-05
Oakwood
005887-5g
4-Bromo-2-nitroaniline
875-51-4 97%
5g
$10.00 2024-07-19

4-Bromo-2-nitroaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Methanol ;  12 h, 0 °C → rt
Reference
Environmentally benign chlorination and bromination of aromatic amines, hydrocarbons and naphthols
Vyas, Punita V.; et al, Tetrahedron Letters, 2003, 44(21), 4085-4088

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphonium, 1,2-ethanediylbis[triphenyl-, bis(tribromide) Solvents: Methanol ,  Dichloromethane ;  < 5 min, rt
Reference
The synthesis of 1,2-ethanediylbis(triphenylphosphonium) ditribromide as a new brominating agent in the presence of solvents and under solvent-free conditions
Salmasi, Reihaneh; et al, Journal of the Iranian Chemical Society, 2016, 13(11), 2019-2028

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  3 h, 0 - 10 °C; 1 h, rt
Reference
Features of molecular bromination of aromatic amines
Salahov, M. S.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  5 - 20 min, 130 - 140 °C
Reference
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents
McConnell, N.; et al, Green Chemistry Letters and Reviews, 2018, 11(3), 286-295

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Reference
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  12 h, 80 °C
Reference
Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones
Ullah, Nisar, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(2), 281-291

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Reference
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Reference
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Synthetic Circuit 10

Reaction Conditions
1.1 10 h, rt
Reference
Selective solid-state bromination of anilines and phenols
Toda, Fumio; et al, Green Chemistry, 2003, 5(6), 701-703

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfamide Solvents: Dimethylformamide ;  15 min, 130 °C
Reference
Microwave-assisted approach to nitroaniline/aminopyridine and its inhibition activity of seed germination
Huang, Zhi-you; et al, Heterocycles, 2022, 104(8), 1415-1422

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol
Reference
Subtype-Selective N-Methyl-D-Aspartate Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Heteroarylalkynyl)-4-benzylpiperidines
Wright, Jon L.; et al, Journal of Medicinal Chemistry, 2000, 43(18), 3408-3419

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one Solvents: Trifluoroacetic acid
Reference
Direct nitration of anilines using nitrocyclohexadienones
Lemaire, M.; et al, Synthesis, 1989, (10), 761-3

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
1.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Reference
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  < 8 °C
1.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sodium persulfate Solvents: 1,2-Dichloroethane ;  1 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Reference
Sodium persulfate-promoted site-selective synthesis of mononitroarylamines under transition-metal-free conditions
Xie, De-Xun; et al, Tetrahedron, 2019, 75(9), 1157-1165

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Sodium nitrite ;  30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 90 °C
Reference
Transition-Metal-Free Hypervalent Iodine(III) Reagent-Promoted Site-Selective Solid-Phase Synthesis of Mononitroarylamines
An, Delie; et al, ChemistrySelect, 2018, 3(45), 12946-12950

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  pH 6, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Pyridine ,  Tetrabutylammonium bromide ,  Cupric nitrate Solvents: 1,2-Dichloroethane ;  12 h, 110 °C; pH 6
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  10 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide
Yu, Xiao; et al, Organic & Biomolecular Chemistry, 2022, 20(27), 5444-5451

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Nitric acid ,  Oxygen Catalysts: Cupric nitrate Solvents: Acetonitrile ,  Water ;  4 h, 1 atm, 50 °C
2.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
Copper-catalyzed mild nitration of protected anilines
Hernando, Elier; et al, Chemistry - A European Journal, 2014, 20(43), 13854-13859

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium persulfate ,  Silver nitrate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  6 - 10 h, 80 °C
2.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid ;  3 - 5 h, 50 °C
2.2 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 - 24 h, rt
Reference
Palladium(II)-Catalyzed, Heteroatom-Directed, Regioselective C-H Nitration of Anilines Using Pyrimidine as a Removable Directing Group
Pawar, Govind Goroba; et al, Organic Letters, 2016, 18(3), 448-451

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Reference
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hydrogen tribromide, compd. with N,N-dimethylacetamide (1:2) Solvents: Ethanol ,  Water
Reference
Bis(dimethylacetamide)hydrogen dibromobromate: new brominating agent
Rodygin, M. Yu.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(9), 1926-7

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  4 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone
Naresh, Mameda; et al, Synthesis, 2013, 45(11), 1497-1504

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Reference
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

Synthetic Circuit 28

Reaction Conditions
1.1 Solvents: Acetic acid
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water
Reference
Preparation of some 2-(methoxyphenyl)-2H-benzotriazoles and the corresponding hydroxyphenyl compounds
Rosevear, Judi; et al, Australian Journal of Chemistry, 1987, 40(10), 1663-73

4-Bromo-2-nitroaniline Raw materials

4-Bromo-2-nitroaniline Preparation Products

4-Bromo-2-nitroaniline Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.
Audited Supplier Audited Supplier
(CAS:875-51-4)
LEI JING LI
15102714773
1178380033@qq.com
SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:875-51-4)
ZHANG JING LI
19821570922
angela@labgogo.com
SHANG HAI CHUANG SAI Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:875-51-4)
LING DU
15021221957
order@canspecsci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:875-51-4)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:875-51-4)
A LA DING
anhua.mao@aladdin-e.com

4-Bromo-2-nitroaniline Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:875-51-4)4-Bromo-2-nitroaniline
A10425
99%
1kg
150.0
atkchemica
(CAS:875-51-4)4-Bromo-2-nitroaniline
CL7555
95%+
1g/5g/10g/100g
discuss personally